molecular formula C15H9NS B14138872 4-(1-Benzothiophen-2-yl)benzonitrile

4-(1-Benzothiophen-2-yl)benzonitrile

Katalognummer: B14138872
Molekulargewicht: 235.31 g/mol
InChI-Schlüssel: GDRMBPBBGSQSTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Benzothiophen-2-yl)benzonitrile is an organic compound that features a benzothiophene moiety attached to a benzonitrile group Benzothiophene is a bicyclic structure consisting of a benzene ring fused with a thiophene ring, while benzonitrile contains a benzene ring bonded to a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-bromobenzonitrile with 2-lithiobenzothiophene. The reaction typically occurs in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Benzothiophen-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(1-Benzothiophen-2-yl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1-Benzothiophen-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation . The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Benzothiophen-2-yl)benzonitrile
  • 3-(1-Benzothiophen-2-yl)benzonitrile
  • 4-(1-Benzothiophen-3-yl)benzonitrile

Uniqueness

4-(1-Benzothiophen-2-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzothiophene moiety relative to the nitrile group can affect the compound’s electronic properties and its ability to interact with molecular targets .

Eigenschaften

Molekularformel

C15H9NS

Molekulargewicht

235.31 g/mol

IUPAC-Name

4-(1-benzothiophen-2-yl)benzonitrile

InChI

InChI=1S/C15H9NS/c16-10-11-5-7-12(8-6-11)15-9-13-3-1-2-4-14(13)17-15/h1-9H

InChI-Schlüssel

GDRMBPBBGSQSTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.